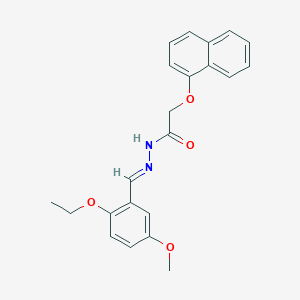![molecular formula C14H12N2O4 B3865403 1-(2-furyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3865403.png)
1-(2-furyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one
説明
1-(2-furyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one is a chemical compound that is commonly known as curcumin. It is a natural polyphenol that is found in the roots of turmeric, a plant that is commonly used as a spice in Asian cuisine. Curcumin has been extensively studied for its potential therapeutic benefits, and it has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
作用機序
The mechanism of action of curcumin is complex and involves multiple pathways. Curcumin has been found to modulate the activity of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/AKT pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and iNOS. Curcumin has been found to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and physiological effects:
Curcumin has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various chronic diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Curcumin has also been found to modulate the activity of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/AKT pathway. It has been shown to inhibit the activity of various enzymes, including COX-2, LOX, and iNOS. Curcumin has been found to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
実験室実験の利点と制限
Curcumin has several advantages and limitations for lab experiments. One of the main advantages of curcumin is its low toxicity and high bioavailability. It can be easily administered to animals and humans without causing any adverse effects. Curcumin is also relatively inexpensive and widely available. However, curcumin has several limitations for lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer to animals and humans. Curcumin is also rapidly metabolized in the body, which can limit its effectiveness.
将来の方向性
There are several future directions for research on curcumin. One of the main areas of research is the development of novel curcumin analogs that have improved solubility and bioavailability. Another area of research is the identification of the molecular targets of curcumin and the development of curcumin-based therapies for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration route of curcumin for various diseases. Finally, more research is needed to determine the long-term safety and efficacy of curcumin in humans.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic benefits. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Curcumin has been shown to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress, which are implicated in the development of various chronic diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
特性
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-9-11(16(18)19)4-5-12(10)15-7-6-13(17)14-3-2-8-20-14/h2-9,15H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOJJPXNHWNHO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5554014 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(2-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)phenyl]acetamide](/img/structure/B3865330.png)
![N-(4-chlorophenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865333.png)
![2-ethoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B3865338.png)

![ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865351.png)
![2,4-dihydroxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3865360.png)
![2-[2-(4-isopropylbenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3865368.png)
![N~1~-[4-(benzyloxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3865372.png)

![N'-(3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865394.png)
![2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3865406.png)
![3-chloro-N'-[1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3865413.png)
![N'-[(5-iodo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865419.png)